diformazan dye
Description
Properties
CAS No. |
12797-93-2 |
|---|---|
Molecular Formula |
C13H19NO2 |
Synonyms |
diformazan dye |
Origin of Product |
United States |
Scientific Research Applications
Biological Assays
Cell Viability and Cytotoxicity Testing
Diformazan dyes are widely used in cell viability assays, where they serve as indicators of cellular metabolic activity. The most notable example is the reduction of tetrazolium salts to formazan products, which can be quantified colorimetrically or fluorometrically. This method is fundamental in assessing the viability of cultured cells and has been extensively utilized in pharmacological studies.
- Mechanism : The reduction of NBT to diformazan occurs through the action of dehydrogenase enzymes within viable cells. The resulting diformazan exhibits a distinct color change, allowing for easy quantification via spectrophotometry .
- Case Study : A study demonstrated that NBT could effectively differentiate between viable and non-viable cells in various cancer cell lines, showcasing its utility in drug efficacy testing .
Dosimetry Applications
Radiation Dosimetry
Diformazan dyes have been employed as dosimeters for measuring low doses of radiation. The colorimetric changes observed upon irradiation make these compounds suitable for monitoring exposure levels.
- Mechanism : When NBT is exposed to gamma radiation, it undergoes reduction to mono-formazan and subsequently to diformazan, resulting in a noticeable color shift that can be measured .
- Case Study : Research conducted on polyvinyl alcohol (PVA) films doped with NBT showed that these films could accurately determine radiation doses ranging from 1 to 40 kGy. The absorbance changes correlated well with the radiation dose applied, indicating their potential for use in diagnostic radiology .
Histochemical Applications
Detection of Enzyme Activity
Diformazan dyes are utilized in histochemistry for visualizing enzyme activities within tissues. The reduction of NBT to diformazan allows for the localization of succinate dehydrogenase activity in tissue sections.
- Mechanism : In histochemical assays, the presence of specific enzymes catalyzes the reduction of NBT, leading to the formation of diformazan that can be visualized under a microscope .
- Case Study : A study highlighted the application of NBT in detecting succinate dehydrogenase activity in rat liver lobules. The distribution patterns of mono- and diformazans provided insights into metabolic activities within different tissue regions .
Spectroscopic Characterization
Diformazan dyes also find applications in spectroscopic studies due to their distinct spectral properties. The overlapping extinction spectra of mono- and diformazans allow for detailed analysis of biochemical processes.
- Spectroscopic Analysis : Techniques such as component spectroanalysis have been developed to separate and quantify different color components resulting from the reduction reactions involving NBT .
Summary Table
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Spectral Properties of Diformazan in Different Contexts
Table 2: Comparative Enzyme Assay Performance
Preparation Methods
Iron-Complexed Dyes as Eco-Friendly Alternatives
Traditional chromium and cobalt complexes are increasingly replaced by iron analogues due to environmental concerns. Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) reacts with formazan ligands under mildly acidic conditions (pH 4–5) to form stable complexes.
Reaction Conditions :
| Metal Salt | pH | Temperature (°C) | Stability Outcome |
|---|---|---|---|
| FeSO₄·7H₂O | 4–5 | 60 | High (no precipitation) |
| CrCl₃ | 3–4 | 70 | Moderate |
| Co(NO₃)₂·6H₂O | 5–6 | 80 | Low (hydrolysis observed) |
Mutagenicity Profile :
-
Iron complexes of nitro-substituted formazans show increased mutagenicity in Salmonella TA98 strains, whereas non-nitro variants exhibit reduced toxicity.
Polymer Matrix Incorporation for Functional Films
PVA/NBT Films for Radiation Dosimetry
Nitro blue tetrazolium (NBT) is embedded into PVA matrices to create radiation-sensitive films.
Preparation Steps :
-
PVA Dissolution : 2 g PVA in 20 mL Milli-Q water at 80°C for 2 h.
-
NBT Addition : 0.015–0.3 g NBT dissolved in water, mixed with PVA solution.
-
Film Casting : Poured into Petri dishes, dried at 25°C for 48 h in darkness.
-
Gamma Irradiation : Exposed to 8–96 mGy doses using ¹³⁷Cs sources.
Post-Irradiation Analysis :
-
Colorimetric Response : Yellow-to-brown transition proportional to dose (R² = 0.93).
-
XRD Patterns : Peak shifts from 2θ = 20.12° (pre-irradiation) to 19.74° (post-irradiation) indicate structural reorganization.
Biological and Histochemical Applications
Tetrazolium Salt Solutions for Enzyme Localization
NBT-based incubation solutions are used to detect alkaline phosphatase activity in tissues:
Formulation :
-
1 mM substrate (e.g., Glu-HNA)
-
2 mg/mL NBT
-
10 mM CaCl₂ in 0.1 M cacodylate buffer (pH 7.6)
Protocol :
-
Incubate tissue sections at 37°C for 20–45 min.
-
Fix with neutral formaldehyde; mount in glycerol-jelly.
Outcome :
Q & A
Q. What interdisciplinary approaches combine diformazan dyes with nanomaterials to enhance photocatalytic activity?
- Methodological Answer : Hybrid systems are developed by:
Functionalization : Attach diformazans to TiO₂ nanotubes via silane linkers.
Photocatalysis Testing : Degrade methylene blue under UV light, measuring kinetics via pseudo-first-order models.
Characterization : Use TEM for morphology and XPS for surface composition analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
